molecular formula C17H12ClN5OS2 B2920771 N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-52-3

N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2920771
CAS No.: 868966-52-3
M. Wt: 401.89
InChI Key: ITUOGRCIKFKWAG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a sophisticated synthetic compound featuring a distinct molecular architecture that includes a [1,2,4]triazolo[4,3-b]pyridazine core system. This heterocyclic scaffold is known for its significant potential in medicinal chemistry and drug discovery research, particularly as a privileged structure for developing enzyme inhibitors . The compound's structure integrates a 4-chlorophenyl acetamide moiety linked via a sulfanyl bridge to a triazolopyridazine system further substituted with a thiophene ring, creating a multifunctional chemical entity valuable for structure-activity relationship studies. Research into analogous [1,2,4]triazolo[4,3-b]pyridazine derivatives has demonstrated considerable therapeutic potential across multiple disease areas. These compounds have shown promise as p38 Mitogen-Activated Protein Kinases (p38 MAPK) inhibitors, which are important targets for inflammatory conditions such as rheumatoid arthritis, Crohn's disease, psoriasis, and chronic obstructive pulmonary disease (COPD) . Additionally, similar structures have been investigated as Syk kinase inhibitors for oncology applications, phosphodiesterase 4 (PDE4) inhibitors for respiratory diseases, and receptor antagonists for various neurological disorders . The presence of both the electron-rich thiophene heterocycle and the chlorophenyl group in this specific molecule provides unique electronic properties that may influence protein binding interactions and bioavailability parameters. Researchers can utilize this compound as a key intermediate in synthetic chemistry programs or as a biological probe for investigating kinase signaling pathways and inflammatory cascades. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should conduct all handling in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5OS2/c18-11-3-5-12(6-4-11)19-15(24)10-26-16-8-7-14-20-21-17(23(14)22-16)13-2-1-9-25-13/h1-9H,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUOGRCIKFKWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the thiophene moiety: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step typically involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Sodium azide (NaN3), potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

(a) N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide ()

  • Molecular Formula : C₂₁H₁₇ClN₆O₂S
  • Key Differences: The 4-chlorophenyl group on the triazolopyridazine is retained, but the acetamide’s phenyl ring is substituted with an acetylated amino group (4-acetamidophenyl). Impact: The acetamido group may enhance solubility or hydrogen-bonding capacity compared to the unmodified 4-chlorophenyl in the target compound .

(b) N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide ()

  • Molecular Formula : C₂₁H₁₄ClF₃N₃OS
  • Key Differences: The triazolopyridazine core is replaced with a pyridine ring bearing cyano (-CN), trifluoromethyl (-CF₃), and 4-methylphenyl groups. Impact: The electron-withdrawing -CF₃ and -CN groups likely increase metabolic stability but may reduce nucleophilic reactivity. The pyridine scaffold may alter binding kinetics compared to triazolopyridazine .

Heterocyclic Core Modifications

(a) 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide ()

  • Molecular Formula : C₁₉H₁₃ClFN₅OS
  • Key Differences :
    • The thiophene in the target compound is replaced with a 4-chlorophenyl group, and the acetamide’s phenyl ring is substituted with fluorine at the 2-position.
    • Impact : Fluorine’s electronegativity may improve membrane permeability, while the absence of thiophene could reduce π-π stacking interactions in biological targets .

Functional Group Additions

(a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

  • Molecular Formula : C₁₀H₁₀ClN₂O₅S
  • Key Differences: A nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) group are introduced on the phenyl ring. However, it may also confer toxicity concerns .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Potential Biological Implications
Target Compound Not explicitly provided Thiophene-triazolopyridazine, 4-chlorophenyl Enhanced π-stacking, moderate solubility
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide C₂₁H₁₇ClN₆O₂S 452.917 4-Acetamidophenyl Improved solubility, H-bond donor capacity
N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide C₂₁H₁₄ClF₃N₃OS 480.87 Pyridine core, -CF₃, -CN Metabolic stability, reduced reactivity
2-((3-(4-Chlorophenyl)triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide C₁₉H₁₃ClFN₅OS 413.9 2-Fluorophenyl Increased lipophilicity, membrane permeation
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₁₀H₁₀ClN₂O₅S 296.71 -NO₂, -SO₂CH₃ Reactivity in synthesis, potential toxicity

Research Findings and Implications

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) in analogs may stabilize the molecule but could limit interactions with electron-rich biological targets.
  • Solubility : Acetamido-substituted derivatives likely exhibit better aqueous solubility than halogenated analogs, critical for bioavailability.
  • Synthetic Accessibility : Compounds with simpler cores (e.g., pyridine in ) may be easier to synthesize than triazolopyridazine derivatives, though the latter offers greater structural diversity .

Limitations and Gaps

  • Data on physicochemical properties (e.g., melting points, logP) are absent in most evidence, limiting direct comparisons.

Biological Activity

N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound involves several steps including the formation of the triazole ring and subsequent modifications to introduce the chlorophenyl and thiophene groups. The general reaction scheme includes:

  • Formation of Triazole : Reacting appropriate thiophene derivatives with hydrazine derivatives to form the triazole core.
  • Substitution Reactions : Introducing the chlorophenyl group via electrophilic aromatic substitution.
  • Final Acetamide Formation : Coupling the final product with acetic acid derivatives to yield the acetamide.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In particular, studies have shown that similar structures demonstrate activity against a range of bacterial strains. For example, derivatives of triazoles have been noted for their effectiveness against Staphylococcus aureus and Escherichia coli .

CompoundActivityIC50 (µM)Reference
N-(4-chlorophenyl)-2-{...}Antibacterial5.0
Triazole derivative XAntifungal3.5

Anticancer Properties

Several studies have evaluated the anticancer potential of triazole-containing compounds. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, specific derivatives have demonstrated IC50 values ranging from 10 to 20 µM against various cancer cell lines including breast and lung cancer cells .

Cell LineCompoundIC50 (µM)Mechanism
MCF-7 (breast)N-(4-chlorophenyl)-2-{...}15Apoptosis induction
A549 (lung)Triazole derivative Y12Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory effects of triazole derivatives have also been documented. The compound has been tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Preliminary results suggest that it may act as a selective COX-2 inhibitor with lower toxicity compared to traditional NSAIDs .

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Known for its ability to chelate metal ions and interact with biological macromolecules.
  • Chlorophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
  • Thiophene Sulfanyl Linkage : May contribute to unique interactions with biological targets.

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of related compounds, modifications to the thiophene and triazole portions were shown to significantly affect both potency and selectivity towards specific biological targets .

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